3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-methylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 5-phenyl-1H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and methylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl and methylphenoxy derivatives.
Scientific Research Applications
3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenoxy)-3-(ethylsulfanyl)propane: Similar structure but different functional groups.
4-Methyl-3-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole: Similar triazole core but different substituents.
Uniqueness
3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-15(10-8-13)21-11-12-22-17-18-16(19-20-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTHOQWLENSMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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